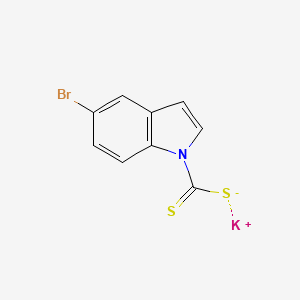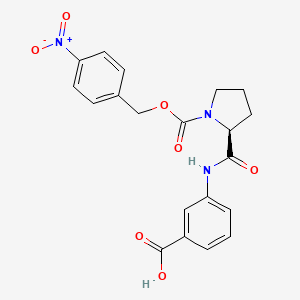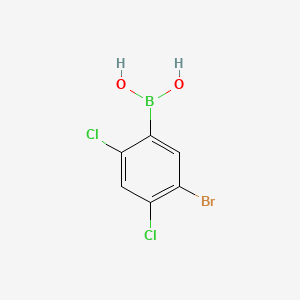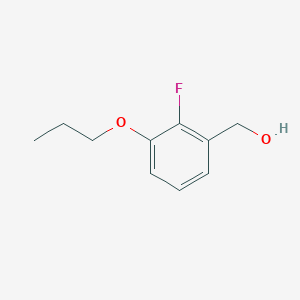
3-(4,6-Bis(trifluoromethyl)pyridin-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,6-Bis(trifluoromethyl)pyridin-2-yl)propan-1-amine is a compound characterized by the presence of trifluoromethyl groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines via a Pd-catalyzed amination reaction . The reaction conditions often include the presence of a Pd(dba)2/BINAP catalytic system, which facilitates the formation of the desired product in good to high yields .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4,6-Bis(trifluoromethyl)pyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted pyridine derivatives.
Applications De Recherche Scientifique
3-(4,6-Bis(trifluoromethyl)pyridin-2-yl)propan-1-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(4,6-Bis(trifluoromethyl)pyridin-2-yl)propan-1-amine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups enhance the compound’s lipophilicity and electronic properties, allowing it to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pyridin-2-yl)amine: A flexible bidentate ligand widely used in supramolecular chemistry and catalysis.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: A terdentate ligand with applications in coordination chemistry and material science.
Uniqueness
3-(4,6-Bis(trifluoromethyl)pyridin-2-yl)propan-1-amine is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and lipophilic properties.
Propriétés
Formule moléculaire |
C10H10F6N2 |
|---|---|
Poids moléculaire |
272.19 g/mol |
Nom IUPAC |
3-[4,6-bis(trifluoromethyl)pyridin-2-yl]propan-1-amine |
InChI |
InChI=1S/C10H10F6N2/c11-9(12,13)6-4-7(2-1-3-17)18-8(5-6)10(14,15)16/h4-5H,1-3,17H2 |
Clé InChI |
CGMGXZIBIAWWTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CCCN)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine](/img/structure/B14031683.png)



![5-(Tert-butyl) 6-ethyl (5S,6S)-spiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14031712.png)

![(4R,6S)-4-(3-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14031726.png)
![[1,1'-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate](/img/structure/B14031728.png)


![ethyl 6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14031734.png)

![2-(Boc-amino)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B14031750.png)

